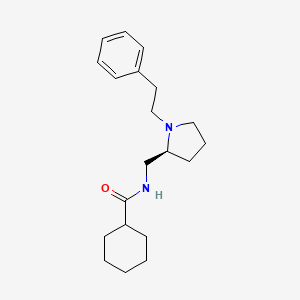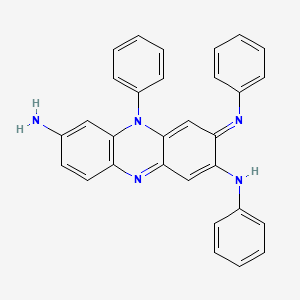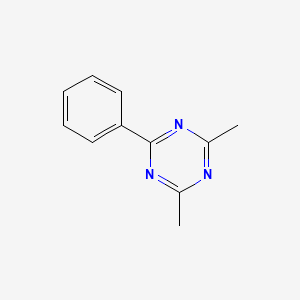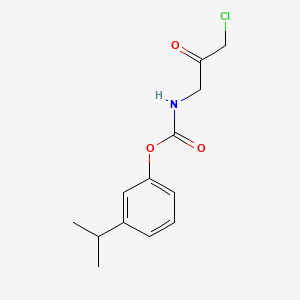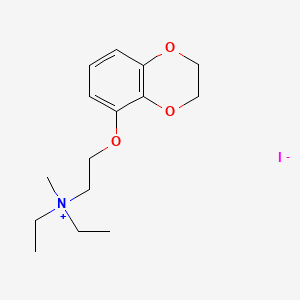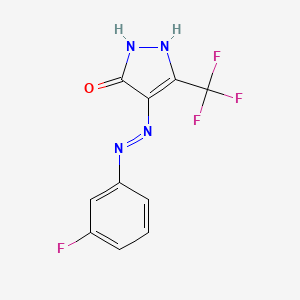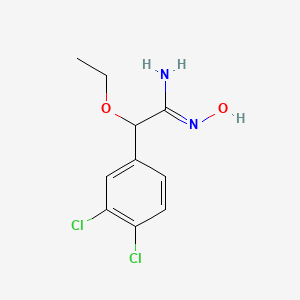
4-Cholesten-19-ol-3-one acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cholesten-19-ol-3-one acetate is a steroidal compound with significant importance in various fields of scientific research. It is a derivative of cholesterol and is known for its applications in the synthesis of steroid drugs and its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cholesten-19-ol-3-one acetate can be synthesized through several chemical methods. One common approach involves the Oppenauer oxidation of cholesterol, which converts cholesterol into cholest-4-en-3-one. This intermediate can then be acetylated to form this compound . Another method involves the acid-catalyzed isomerization of cholest-5-en-3-one, followed by acetylation .
Industrial Production Methods: Industrial production of this compound often utilizes biocatalysis. Microorganisms such as Rhodococcus sp. are employed to oxidize cholesterol into cholest-4-en-3-one, which is then acetylated . This biocatalytic approach is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 4-Cholesten-19-ol-3-one acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cholest-4-en-3-one.
Reduction: Reduction reactions can convert it back to cholesterol derivatives.
Substitution: Acetylation and other substitution reactions are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate and other chromium-based reagents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a catalyst.
Major Products:
Oxidation: Cholest-4-en-3-one.
Reduction: Cholesterol derivatives.
Substitution: Various acetylated steroidal compounds.
Scientific Research Applications
4-Cholesten-19-ol-3-one acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroid drugs.
Biology: Studies have shown its potential in modulating lipid metabolism and cholesterol transport.
Medicine: It has been investigated for its antitumor properties, particularly in breast cancer research.
Industry: It is utilized in the production of steroidal pharmaceuticals and other related compounds.
Mechanism of Action
The mechanism of action of 4-Cholesten-19-ol-3-one acetate involves its interaction with lipid metabolism pathways. It has been shown to modulate the expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, and HMGCR . Additionally, it enhances the expression of cholesterol transporters like ABCG1 and ABCA1, leading to altered cholesterol homeostasis and potential antitumor effects .
Comparison with Similar Compounds
4-Cholesten-19-ol-3-one acetate can be compared with other similar compounds such as:
Cholest-4-en-3-one: A precursor in the synthesis of this compound.
7β-hydroxycholesterol: Another cholesterol derivative with distinct biological activities.
5α,6α-epoxycholestan-3β-ol: A product of cholesterol biotransformation with unique properties.
The uniqueness of this compound lies in its specific acetylation, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C29H46O3 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
[(8S,9S,10S,13R,14S,17R)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-10-yl]methyl acetate |
InChI |
InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(31)13-16-29(22,18-32-21(4)30)27(24)14-15-28(25,26)5/h17,19-20,24-27H,6-16,18H2,1-5H3/t20-,24+,25-,26+,27+,28-,29-/m1/s1 |
InChI Key |
SDSXPFNWJPAFRH-SXUIDVIZSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34COC(=O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




